Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol . This compound is a pyrimidine derivative, known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with a methyl group instead of a 2-chloroethyl group.
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Contains a methylsulfanyl group instead of a 2-chloroethyl group.
Uniqueness: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical modifications and stability under various conditions .
Biological Activity
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its notable biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological properties.
Chemical Structure and Properties
Molecular Formula : C8H8Cl2N2O2
Molecular Weight : 215.06g/mol
IUPAC Name : this compound
SMILES Notation : CCOC(=O)C1=C(N=C(N1C(=O)OC)Cl)C(=NCl)
The compound features a pyrimidine ring substituted with a carboxylate group and two chloroethyl groups. This unique structural configuration contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions at the cellular level:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related pyrimidine derivatives have shown potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Antitumor Activity : The structure suggests potential antitumor properties through interference with DNA synthesis and repair mechanisms in cancer cells. Compounds in this class have been noted for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Summary of Biological Activities
The following table summarizes the observed biological activities associated with this compound:
Activity Type | Observations | Reference |
---|---|---|
COX Inhibition | IC50 values comparable to celecoxib | |
Antitumor Activity | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against gram-positive bacteria |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on COX Inhibition : A comparative study evaluated the COX inhibitory effects of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in COX-2 activity, suggesting that structural modifications enhance anti-inflammatory properties.
- Antitumor Mechanisms : In vitro studies have shown that this compound can induce apoptosis in breast cancer cells by activating caspase pathways. The activation of these pathways leads to programmed cell death, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research has indicated that this compound exhibits antimicrobial properties against specific strains of bacteria. Further investigation into its mechanism revealed potential disruption of bacterial cell wall synthesis.
Properties
Molecular Formula |
C8H8Cl2N2O2 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-8(13)5-4-6(10)12-7(11-5)2-3-9/h4H,2-3H2,1H3 |
InChI Key |
LJTQIFXVXAVYEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)CCCl)Cl |
Origin of Product |
United States |
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